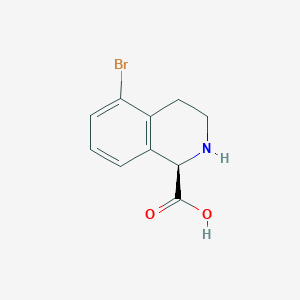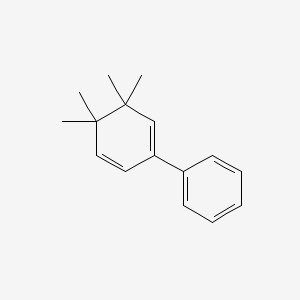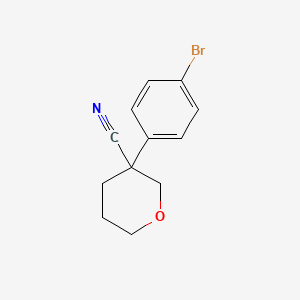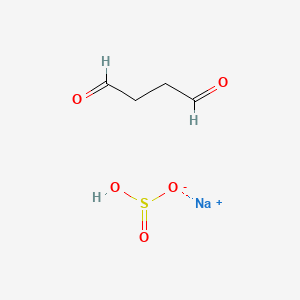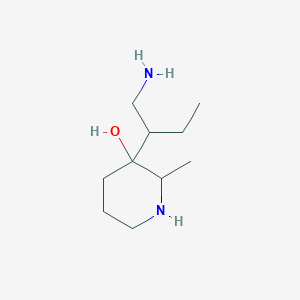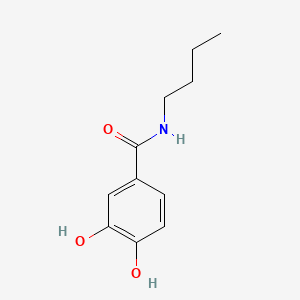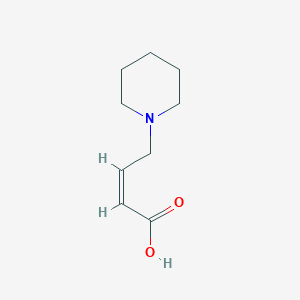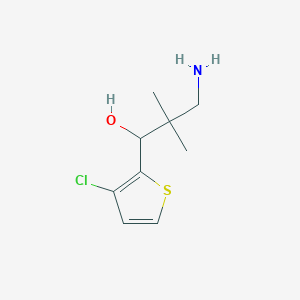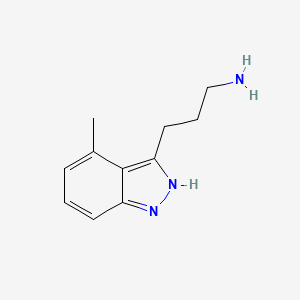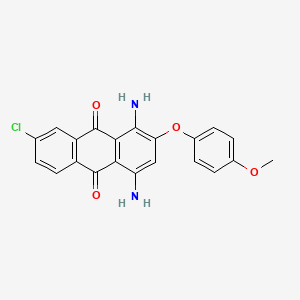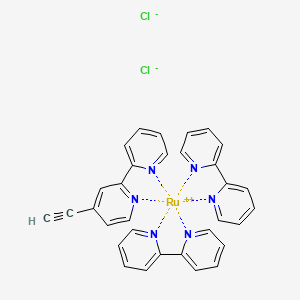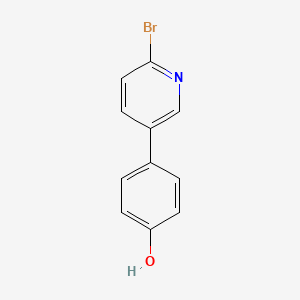![molecular formula C9H15ClO2S B13145988 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylbicyclo[311]heptane-2-sulfonyl chloride is an organic compound characterized by its bicyclic structure with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride typically involves the sulfonation of 6,6-Dimethylbicyclo[3.1.1]heptane-2-ol. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the modification of polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
YZVUYPLNFAMNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


